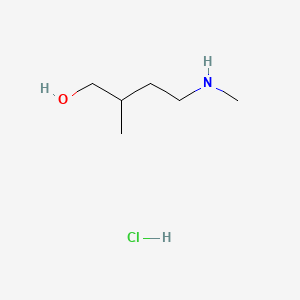
2-Methyl-4-(methylamino)butan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(methylamino)butan-1-ol hydrochloride is a chemical compound that belongs to the class of alcohols and amines. It is characterized by the presence of a methyl group, a methylamino group, and a butanol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylamino)butan-1-ol hydrochloride typically involves the reaction of 2-methyl-4-(methylamino)butan-1-ol with hydrochloric acid. The reaction conditions usually include:
Temperature: Room temperature or slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Reaction Time: The reaction is generally completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(methylamino)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-4-(methylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(methylamino)butan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(methylamino)butan-2-ol: Similar structure but with different positional isomerism.
2-Ethyl-2-(methylamino)methyl butan-1-ol: Contains an ethyl group instead of a methyl group.
4-(methylamino)butan-1-ol: Lacks the methyl group on the butanol backbone.
Uniqueness
2-Methyl-4-(methylamino)butan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H16ClNO |
|---|---|
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
2-methyl-4-(methylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(5-8)3-4-7-2;/h6-8H,3-5H2,1-2H3;1H |
Clave InChI |
IMLQDILMOUFTKI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


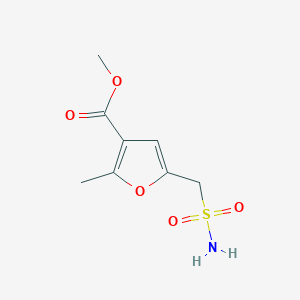
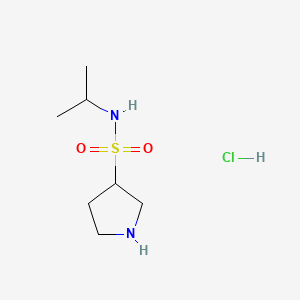

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)
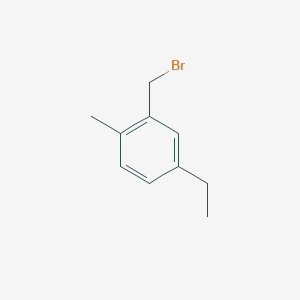

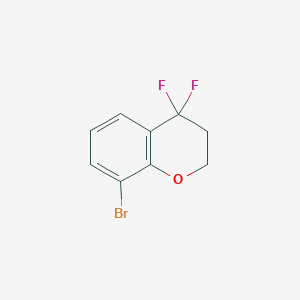
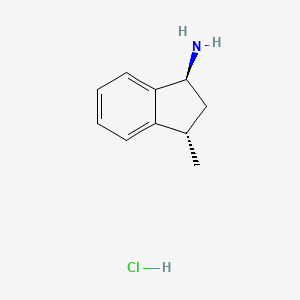
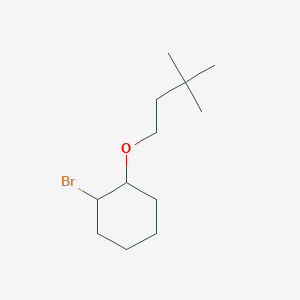
![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)
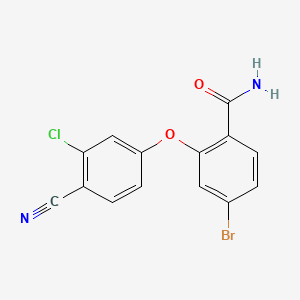
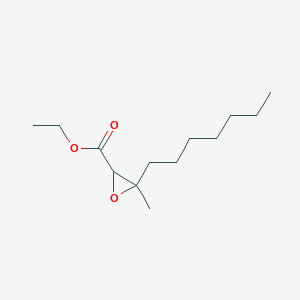

![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
